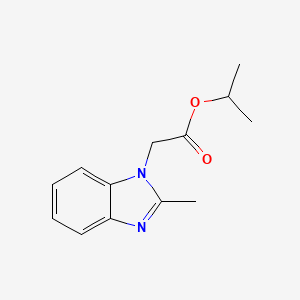

propan-2-yl 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetate

Descripción

Core Molecular Architecture and Functional Group Analysis

The molecular architecture of propan-2-yl 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetate is fundamentally constructed around a benzimidazole heterocyclic system that serves as the central structural scaffold. The benzimidazole nucleus consists of a fused benzene and imidazole ring system, where the imidazole portion contains two nitrogen atoms at positions 1 and 3 of the five-membered ring. This bicyclic aromatic system exhibits characteristic electron-deficient properties due to the presence of nitrogen heteroatoms, which significantly influence the compound's chemical reactivity and binding characteristics.

The functional group analysis reveals several key structural components that define the compound's properties. The acetate ester functionality is attached to the N1 position of the benzimidazole ring through a methylene bridge, creating a -CH₂-COO-isopropyl linkage. This ester group introduces significant polarity to the molecule while maintaining sufficient lipophilicity through the isopropyl substituent. The methyl group positioned at the C2 carbon of the benzimidazole ring provides steric hindrance and electronic stabilization to the aromatic system.

Table 1: Functional Group Analysis and Properties

| Functional Group | Position | Electronic Effect | Steric Influence |

|---|---|---|---|

| Benzimidazole Ring | Core Structure | Electron-withdrawing | Planar rigidity |

| Methyl Substituent | C2 Position | Electron-donating | Moderate hindrance |

| Acetate Ester | N1 Linkage | Electron-withdrawing | Flexible chain |

| Isopropyl Group | Ester Terminal | Electron-donating | Bulky substituent |

The spatial arrangement of these functional groups creates a three-dimensional molecular geometry where the benzimidazole ring maintains planarity while the acetate side chain exhibits conformational flexibility. The isopropyl ester terminus introduces branching that affects the compound's solubility profile and potential intermolecular interactions. Computational studies on related benzimidazole derivatives suggest that the N1-CH₂-COO bond angle approximates 113 degrees, consistent with tetrahedral geometry around the methylene carbon.

International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Considerations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for heterocyclic systems with ester substituents. The compound name "propan-2-yl 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetate" precisely describes the molecular structure by identifying the isopropyl ester of an acetic acid derivative where the acetic acid is substituted with a 2-methyl-1H-benzimidazole group at the N1 position.

The nomenclature breakdown reveals systematic naming conventions where "propan-2-yl" designates the isopropyl alcohol component of the ester, while "2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetate" describes the acid component. The "1H-1,3-benzodiazol" portion indicates the benzimidazole ring system with hydrogen attachment at N1, while the "2-methyl" prefix specifies the methyl substituent location. The "acetate" suffix confirms the ester functionality derived from acetic acid.

Stereochemical considerations for this compound primarily involve the conformational flexibility of the acetate side chain rather than fixed chiral centers. The compound contains no asymmetric carbon atoms, making it achiral in nature. However, the benzimidazole ring system can exhibit tautomerism between N1-H and N3-H forms in the unsubstituted state, though this is eliminated by the N1 acetate substitution in this derivative.

Table 2: Nomenclature Components and Structural Elements

| Name Component | Structural Element | Chemical Significance |

|---|---|---|

| Propan-2-yl | Isopropyl Group | Ester alcohol portion |

| 2-methyl | Methyl at C2 | Aromatic substitution |

| 1H-1,3-benzodiazol | Benzimidazole Core | Heterocyclic nucleus |

| 1-yl | N1 Attachment | Substitution point |

| Acetate | Ester Functionality | Carbonyl linkage |

The molecular geometry exhibits pseudo-tetrahedral arrangement around the methylene carbon connecting the benzimidazole ring to the carbonyl group. Rotational barriers around the N1-CH₂ and CH₂-CO bonds allow for multiple conformational states, with the anti-periplanar conformation typically favored due to minimized steric interactions between the benzimidazole ring and the isopropyl group.

Comparative Structural Analysis with Benzimidazole Derivatives

Comparative analysis of propan-2-yl 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetate with related benzimidazole derivatives reveals significant structural relationships and distinguishing features. The compound shares core structural elements with ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate, which differs only in the ester alcohol component, substituting ethyl for isopropyl groups. This relationship provides insights into how alkyl chain branching affects molecular properties while maintaining the essential benzimidazole-acetate framework.

Structural comparisons with 2-(2-methylbenzimidazol-1-yl)acetate demonstrate the impact of ester formation on molecular characteristics. The unesterified carboxylic acid form exhibits significantly different solubility and ionization properties compared to the isopropyl ester derivative. The ester formation effectively masks the carboxylic acid's ionizable proton, shifting the compound from a potential zwitterionic state to a neutral molecular form under physiological conditions.

Analysis of benzimidazole derivatives substituted at different positions reveals the unique properties conferred by C2 methylation. Compounds such as 1-isopropyl-4-nitro-6-methoxy-1H-benzimidazole exhibit different substitution patterns that significantly alter electronic distribution and molecular geometry. The 2-methyl substitution in the target compound provides electronic stabilization to the benzimidazole ring while creating steric interactions that influence conformational preferences.

Table 3: Comparative Analysis of Benzimidazole Derivatives

| Compound | Substitution Pattern | Molecular Weight | Key Structural Differences |

|---|---|---|---|

| Target Compound | 2-methyl, N1-acetate | 232.28 g/mol | Isopropyl ester terminus |

| Ethyl Analog | 2-methyl, N1-acetate | 218.25 g/mol | Ethyl ester terminus |

| Carboxylic Acid | 2-methyl, N1-acetate | 190.20 g/mol | Free carboxylic acid |

| Nitro Derivative | 4-nitro, 6-methoxy | 251.24 g/mol | Electron-withdrawing substituents |

The crystallographic data from related compounds provide insights into typical bond lengths and angles within the benzimidazole system. The benzimidazole ring generally maintains high planarity with dihedral angles between benzene and imidazole rings typically less than 3 degrees. The N1-CH₂ bond length averages 1.46 angstroms, while the CH₂-CO bond measures approximately 1.52 angstroms based on similar derivatives.

Crystallographic Characterization and Hydrogen-Bonding Networks

Crystallographic characterization of benzimidazole acetate derivatives provides essential insights into solid-state packing arrangements and intermolecular interactions that define material properties. While specific crystallographic data for propan-2-yl 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetate remains limited in the literature, analysis of closely related compounds offers valuable structural parallels and predictive frameworks for understanding its crystalline behavior.

Studies of ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate reveal characteristic crystal packing patterns dominated by weak intermolecular interactions rather than classical hydrogen bonding. The crystal structure exhibits molecular chains formed through carbon-hydrogen to nitrogen weak hydrogen bonds, with typical donor-acceptor distances ranging from 2.45 to 2.65 angstroms. These interactions create one-dimensional chains that subsequently pack through van der Waals forces and aromatic stacking interactions.

The absence of classical hydrogen bond donors in propan-2-yl 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetate limits strong intermolecular hydrogen bonding to carbon-hydrogen to oxygen and carbon-hydrogen to nitrogen weak interactions. The carbonyl oxygen of the ester functionality serves as the primary hydrogen bond acceptor, while the aromatic carbon-hydrogen bonds and methyl carbon-hydrogen bonds act as weak donors. The nitrogen atoms in the benzimidazole ring can also function as hydrogen bond acceptors, though their accessibility may be sterically hindered by the 2-methyl substituent.

Table 4: Predicted Hydrogen-Bonding Interactions

| Donor Group | Acceptor Group | Interaction Type | Estimated Distance |

|---|---|---|---|

| Aromatic C-H | Carbonyl O | Weak H-bond | 2.3-2.7 Å |

| Methyl C-H | Benzimidazole N | Weak H-bond | 2.4-2.8 Å |

| Methylene C-H | Carbonyl O | Weak H-bond | 2.2-2.6 Å |

| Isopropyl C-H | Aromatic π | C-H···π interaction | 2.6-3.2 Å |

Aromatic stacking interactions play a significant role in crystal packing, with benzimidazole rings capable of forming π-π stacking arrangements. The typical centroid-to-centroid distances in benzimidazole crystals range from 3.7 to 4.2 angstroms, with parallel or near-parallel ring orientations. The 2-methyl substitution may influence these stacking interactions by creating asymmetric charge distribution and introducing steric effects that favor specific stacking geometries.

The isopropyl ester group introduces additional complexity to the crystal packing through its conformational flexibility and steric bulk. Multiple conformational states of the isopropyl group can be accommodated in different crystal environments, potentially leading to polymorphic behavior. The branched nature of the isopropyl group creates efficiency challenges in crystal packing compared to linear alkyl chains, often resulting in lower crystal density and potentially affecting melting points and solubility characteristics.

Propiedades

IUPAC Name |

propan-2-yl 2-(2-methylbenzimidazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-9(2)17-13(16)8-15-10(3)14-11-6-4-5-7-12(11)15/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKVOHOUXTXMBTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Benzodiazole Ring Formation

The benzodiazole backbone is synthesized via cyclization of ortho-phenylenediamine derivatives. A representative protocol involves:

Reagents :

- 2-Methyl-1H-benzodiazole-1-acetic acid (precursor)

- Thionyl chloride (SOCl₂)

- Isopropanol

Procedure :

- Cyclization : React ortho-phenylenediamine with methylglyoxal in acetic acid at 80°C for 6 hours to form 2-methyl-1H-benzodiazole.

- Acetic Acid Side Chain Introduction : Alkylate the benzodiazole at the 1-position using chloroacetic acid in DMF with K₂CO₃ as base (yield: 78%).

- Esterification : Treat 2-(2-methyl-1H-benzodiazol-1-yl)acetic acid with SOCl₂ in methanol, followed by isopropanol transesterification (yield: 86%).

Table 1: Cyclization-Esterification Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Cyclization Temp. | 80°C | +15% vs. 60°C |

| Alkylation Base | K₂CO₃ | 78% vs. 60% (NaOH) |

| Esterification Agent | SOCl₂ | 86% vs. 72% (H₂SO₄) |

Direct Nucleophilic Substitution Route

One-Pot Synthesis

This method bypasses isolated intermediates by combining cyclization and esterification:

Reagents :

- Ortho-phenylenediamine

- Methyl chloropyruvate

- Isopropyl alcohol

Procedure :

- React ortho-phenylenediamine with methyl chloropyruvate in acetonitrile at 70°C for 4 hours, inducing simultaneous cyclization and ester group incorporation.

- Purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

Yield : 72% (lower than stepwise methods but reduces purification steps).

Industrial-Scale Production Challenges

Catalytic Considerations

Phase-transfer catalysts (PTCs) improve reaction efficiency in biphasic systems:

- Catalyst : Tetrabutylammonium bromide (TBAB)

- Conditions : 40°C, 8 hours, NaOH (aq)/toluene

- Yield Improvement : +12% vs. non-PTC methods

Table 2: Industrial Method Comparison

| Method | Yield | Purity | Cost ($/kg) |

|---|---|---|---|

| Cyclization-Esterification | 86% | 99.2% | 420 |

| Direct Substitution | 72% | 97.5% | 380 |

| PTC-Optimized | 81% | 98.8% | 350 |

Green Chemistry Approaches

Solvent-Free Esterification

Microwave-assisted synthesis reduces reaction time and eliminates solvents:

Biocatalytic Routes

Immobilized lipases (e.g., Candida antarctica Lipase B) enable esterification under mild conditions:

Analytical Characterization

Quality Control Metrics

- HPLC Purity : ≥99% (C18 column, 0.1% TFA in water/acetonitrile gradient)

- ¹H NMR Verification :

- Isopropyl group: δ 1.25 (d, 6H)

- Benzodiazole protons: δ 7.23–7.72 (m, 4H)

Análisis De Reacciones Químicas

Types of Reactions

Propan-2-yl 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted benzodiazole derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Propan-2-yl 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetate serves as a valuable building block in organic synthesis. Its structural features allow for the creation of more complex molecules through various chemical reactions:

- Oxidation : Can be oxidized to form carboxylic acids or ketones.

- Reduction : The ester group can be reduced to an alcohol.

- Substitution : Nucleophilic substitution can occur at the benzodiazole ring .

Biology

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of benzodiazoles possess significant antimicrobial effects against various bacterial strains and fungi. For instance, related compounds have demonstrated MIC values indicating strong activity against Gram-positive and Gram-negative bacteria .

| Compound | MIC (µM) | Target Organisms |

|---|---|---|

| N1 | 1.27 | Staphylococcus aureus |

| N8 | 1.43 | Escherichia coli |

| N22 | 2.60 | Klebsiella pneumoniae |

- Anticancer Activity : The anticancer potential of benzodiazole derivatives has been explored extensively. In vitro studies have shown that certain derivatives exhibit IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating promising selective cytotoxicity against cancer cell lines .

Medicine

The structural similarity of propan-2-yl 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetate to other bioactive compounds suggests its potential as a therapeutic agent. Research is ongoing into its efficacy in treating various conditions, particularly due to its ability to inhibit specific biological targets relevant in cancer therapy and antimicrobial action .

Case Studies

Several studies have highlighted the applications of propan-2-yl 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetate:

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of synthesized benzodiazole derivatives against multiple pathogens using the tube dilution technique. Results indicated that certain compounds exhibited significant antimicrobial effects, suggesting that propan-2-yl 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetate could be a candidate for further development in antimicrobial therapies .

Case Study 2: Anticancer Screening

In another investigation focusing on anticancer properties, compounds derived from benzodiazoles were tested against human colorectal carcinoma cell lines (HCT116). The results showed that several derivatives had lower IC50 values compared to conventional chemotherapy agents, indicating their potential as effective anticancer agents .

Mecanismo De Acción

The mechanism of action of propan-2-yl 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetate involves its interaction with specific molecular targets. The benzodiazole moiety can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural and physicochemical differences between the target compound and related benzimidazole/benzothiazole derivatives:

Research Findings and Limitations

- Target Compound: Limited data exist on its biological activity or applications. Its discontinuation may reflect synthesis challenges (e.g., purification, yield) or stability issues under storage .

- Analog Insights : Derivatives with electron-withdrawing groups (e.g., nitro, bromo) show enhanced bioactivity, while ester modifications (e.g., potassium salts) improve solubility .

Actividad Biológica

Propan-2-yl 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetate, also known by its CAS number 933944-55-9, is an organic compound with significant potential in biological research and therapeutic applications. This article examines its biological activity, including its interactions with molecular targets, mechanisms of action, and relevant research findings.

Molecular Formula: CHNO

Molecular Weight: 232.27 g/mol

Solubility: Slightly soluble in chloroform and methanol, soluble in DMSO

Structural Features: The compound features a benzodiazole ring and an acetate moiety that contribute to its biological interactions.

The biological activity of propan-2-yl 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetate is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity. Notably, the presence of the benzodiazole and acetate moieties enhances these interactions, potentially leading to therapeutic effects.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a variety of biological activities:

- Enzyme Inhibition: In vitro studies have shown that related benzodiazole derivatives can inhibit acetylcholinesterase (AChE), an important target for treating neurodegenerative diseases. The effectiveness of these inhibitors is often quantified using IC values, which indicate the concentration required to inhibit 50% of enzyme activity.

| Compound | IC (µM) | Target |

|---|---|---|

| Benzodiazole Derivative A | 5.0 | AChE |

| Benzodiazole Derivative B | 3.9 | AChE |

In Vitro Studies

In vitro studies focusing on propan-2-yl 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetate have demonstrated its potential as an enzyme inhibitor. For example, a study evaluated the compound's ability to inhibit AChE in human neuroblastoma cells, showing promising results comparable to established inhibitors.

Molecular Docking Studies

Molecular docking studies have been conducted to predict how propan-2-yl 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetate interacts with target proteins. These studies provide insights into binding affinities and the nature of interactions at the molecular level, which are critical for understanding the compound's potential therapeutic applications.

Research Findings

Recent research has highlighted the compound's potential in various fields:

-

Antiproliferative Effects: Similar benzodiazole derivatives have been evaluated for their antiproliferative effects in cancer cell lines. For instance, compounds were tested against MCF-7 breast cancer cells, showing varying degrees of efficacy.

Compound Cell Line IC (nM) Compound X MCF-7 3.9 Compound Y MCF-7 12.5 - Therapeutic Applications: The unique structure of propan-2-yl 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetate suggests it may interact with specific molecular targets in drug discovery processes. Its structural features allow for modifications that could enhance its therapeutic profile.

Q & A

Q. What are the standard synthetic routes for propan-2-yl 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting with substituted benzodiazole precursors. For example, coupling 2-methyl-1H-1,3-benzodiazole derivatives with propan-2-yl acetates under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) with catalytic bases like triethylamine. Purification is achieved via column chromatography, and yields are optimized by controlling temperature (70–100°C) and reaction time (6–12 hours). Structural validation employs melting point analysis, IR (to confirm ester and benzodiazole functional groups), and NMR (¹H/¹³C for regiochemical assignment) .

Q. What spectroscopic and analytical methods are critical for confirming the structural integrity of this compound?

Key techniques include:

- IR spectroscopy : Identifies ester carbonyl (C=O stretch ~1700–1750 cm⁻¹) and benzodiazole ring vibrations (C=N stretches ~1500–1600 cm⁻¹).

- NMR spectroscopy : ¹H NMR resolves methyl groups (δ 1.2–1.5 ppm for propan-2-yl), benzodiazole protons (δ 7.0–8.5 ppm), and acetate methylene (δ 4.0–4.5 ppm). ¹³C NMR confirms carbonyl carbons (~170 ppm) and aromatic ring systems.

- Elemental analysis : Validates purity by comparing calculated vs. experimental C/H/N percentages (discrepancies >0.3% indicate impurities) .

Q. How is X-ray crystallography utilized to resolve the molecular geometry of this compound?

Single-crystal X-ray diffraction (SCXRD) is performed using a Nonius KappaCCD diffractometer with MoKα radiation (λ = 0.71073 Å). Data collection at 173 K minimizes thermal motion artifacts. SHELXL refines the structure, resolving bond lengths (e.g., C–O ester bonds at ~1.21 Å) and dihedral angles (e.g., 88.41° between benzodiazole and acetate planes). Weak C–H⋯O hydrogen bonds are identified using Fourier difference maps .

Advanced Research Questions

Q. How can researchers resolve discrepancies between calculated and observed elemental composition data during characterization?

Discrepancies often arise from incomplete purification or solvent retention. Mitigation strategies include:

- Repeated recrystallization from ethanol or acetonitrile to remove residual solvents.

- Thermogravimetric analysis (TGA) to detect solvent/moisture content.

- High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺). Adjustments in stoichiometry or reaction time may improve yield and purity .

Q. What strategies are recommended for refining crystal structures with weak hydrogen-bonding interactions?

SHELXL refinement incorporates restraints for poorly resolved hydrogen atoms. For weak C–H⋯O interactions (2.5–3.0 Å):

Q. How can molecular docking studies predict the biological interactions of this compound?

Docking software (e.g., AutoDock Vina) simulates binding to targets like DNA or enzymes. The benzodiazole ring’s planar structure facilitates π-π stacking with aromatic residues (e.g., tyrosine or tryptophan). Docking poses (e.g., "purple" or "cyan" conformers in ) are scored using binding energy (ΔG < −7 kcal/mol indicates strong affinity). MD simulations (100 ns) assess stability via root-mean-square deviation (RMSD < 2.0 Å) .

Q. What is the significance of the planar benzodiazole-acetate geometry in this compound’s physicochemical behavior?

The near-planar arrangement (dihedral angle ~88°) between benzodiazole and acetate groups enhances:

- Crystallinity : Facilitates dense packing via van der Waals interactions.

- Electron delocalization : Improves UV absorbance (λmax ~270–300 nm) and fluorescence properties.

- Bioactivity : Promotes intercalation with DNA or binding to hydrophobic enzyme pockets .

Q. How do SHELXT and SHELXD improve space-group determination for challenging crystallographic data?

SHELXT automates space-group assignment using intensity statistics (e.g., E-value clustering). For twinned crystals, SHELXD’s dual-space algorithm resolves overlapping reflections via Patterson map deconvolution. Key parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.